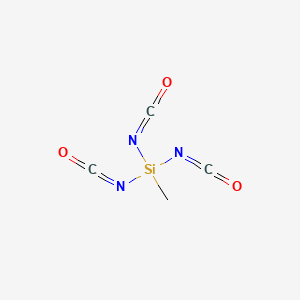

Triisocyanato(methyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triisocyanato(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSZWHUOKADCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](N=C=O)(N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204464 | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5587-61-1 | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triisocyanotomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisocyanato(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triisocyanato(methyl)silane

Abstract

Triisocyanato(methyl)silane (CH₃Si(NCO)₃) is a highly reactive organosilicon compound of significant interest due to its trifunctional nature. The presence of three isocyanate groups tethered to a central methyl-substituted silicon atom makes it a valuable crosslinking agent, adhesion promoter, and surface modifier in materials science. This guide provides a comprehensive overview of the synthesis, purification, handling, and detailed characterization of this compound, intended for researchers and professionals in chemistry and materials development. We delve into the causality behind synthetic choices, provide validated protocols, and outline a systematic approach to its structural and purity verification.

Introduction and Significance

Organofunctional silanes are a cornerstone of advanced materials, acting as molecular bridges between inorganic and organic matrices. This compound, also known as methylsilyl triisocyanate, is a prime example of such a molecule. Its isocyanate (-N=C=O) groups are highly electrophilic and readily react with nucleophiles like alcohols, amines, and even ambient moisture, forming stable urethane or urea linkages.[1] This reactivity, combined with the inorganic nature of the silane core, allows it to form robust, covalently bonded interfaces between dissimilar materials, such as plastics and metals or glass.[1]

The primary utility of this compound lies in its role as a trifunctional crosslinking agent. In polymer chemistry, it can be incorporated into formulations for adhesives, sealants, and coatings to enhance mechanical properties, thermal stability, and chemical resistance.[2] Understanding its synthesis and verifying its purity are paramount to achieving desired material performance.

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is through a salt metathesis (double displacement) reaction. This involves the reaction of a methylhalosilane, typically Methyltrichlorosilane (CH₃SiCl₃), with a cyanate salt.

Core Reaction Mechanism

The fundamental reaction proceeds as follows:

CH₃SiCl₃ + 3 AgOCN → CH₃Si(NCO)₃ + 3 AgCl(s)

-

Driving Force: The key to this synthesis is the precipitation of the highly insoluble silver chloride (AgCl) byproduct. According to Le Châtelier's principle, the continuous removal of a product from the reaction mixture drives the equilibrium towards the formation of the desired this compound. Silver cyanate (AgOCN) is often preferred over more economical alkali metal cyanates (e.g., NaOCN) because the resulting silver chloride is exceptionally insoluble in common organic solvents, simplifying purification.

Detailed Experimental Protocol

Safety First: This synthesis involves toxic and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Isocyanates are toxic if inhaled or swallowed and can cause severe skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃), distilled

-

Silver Cyanate (AgOCN), dried under vacuum[6]

-

Anhydrous solvent (e.g., benzene, toluene, or sulfolane)[7]

-

Inert gas supply (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and an addition funnel. Ensure all glassware is thoroughly dried.

-

Reagent Preparation: In the flask, suspend 3 molar equivalents of dried silver cyanate in a suitable anhydrous solvent.

-

Reactant Addition: While stirring the suspension vigorously, slowly add 1 molar equivalent of methyltrichlorosilane via the addition funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The exact time will depend on the solvent and scale. A patent describes a similar reaction being conducted between 130-160°C.[7]

-

Isolation of Crude Product: After cooling to room temperature, the precipitated silver chloride is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent to recover any entrained product.

-

Purification: The solvent is removed from the filtrate by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.[7]

Physical and Chemical Properties

Proper handling and storage are dictated by the compound's properties. It is a moisture-sensitive liquid that should be stored under an inert gas in a refrigerated environment (0-10°C).[3]

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃O₃Si | [3] |

| Molecular Weight | 169.17 g/mol | [3] |

| Appearance | Colorless to almost colorless liquid | [3] |

| Melting Point | 3 °C | [6][8] |

| Boiling Point | 171-176 °C at 760 mmHg | [3][6][8] |

| Density | ~1.27 g/cm³ at 20°C | [3] |

| Refractive Index | ~1.44 | [3] |

Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O group exhibits a very strong and characteristic asymmetric stretching vibration.

-

Expected Result: A sharp, intense absorption band is expected in the region of 2270-2280 cm⁻¹ . The absence of broad absorption bands in the 3200-3600 cm⁻¹ region is indicative of the absence of hydroxyl (-OH) groups, which would be present if the compound had hydrolyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all informative.

-

Expected Results:

-

¹H NMR: A single sharp peak (singlet) is expected for the three equivalent protons of the methyl group (CH₃-Si). Its chemical shift will be in the upfield region typical for methyl groups attached to silicon.

-

¹³C NMR: Two distinct signals are expected: one for the methyl carbon and another for the carbon of the isocyanate group. The isocyanate carbon will appear significantly downfield. For comparison, the isocyanate carbon in Methyl Isocyanate (CH₃NCO) appears at ~121.8 ppm.[9]

-

²⁹Si NMR: A single resonance is expected, confirming the presence of a single silicon environment. The chemical shift will be characteristic of a silicon atom bonded to one carbon and three nitrogen atoms.

-

Mass Spectrometry (MS)

-

Principle: MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

-

Expected Result: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) should be observed at an m/z (mass-to-charge ratio) of approximately 169. Subsequent fragmentation may involve the loss of isocyanate groups or the methyl group.

Gas Chromatography (GC)

-

Principle: GC is a powerful technique for assessing the purity of volatile compounds.

-

Expected Result: For a pure sample, the gas chromatogram should show a single major peak corresponding to this compound. The purity is often reported as a percentage based on the area of this peak.[3]

Conclusion

The synthesis of this compound via the salt metathesis reaction between Methyltrichlorosilane and Silver Cyanate is a robust and effective method, driven by the precipitation of silver chloride. Careful adherence to anhydrous and inert atmosphere techniques is critical for success and safety. A comprehensive analytical workflow, combining IR and NMR spectroscopy, mass spectrometry, and gas chromatography, is required to unequivocally confirm the structure and establish the purity of the final product. This well-characterized, highly reactive silane serves as a versatile building block for the development of high-performance materials.

References

-

Chemsrc. triisocyanato-methyl-silane | CAS#:5587-61-1. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

- Google Patents.

-

California Department of Public Health (CDPH). Isocyanates: Working Safely. [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

National Center for Biotechnology Information. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem. [Link]

-

Qingdao Hengda New Material Technology Co., Ltd. Isocyanate Silane. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Trimethoxy(methyl)silane: A Versatile Silane Compound for Various Applications. [Link]

Sources

- 1. Isocyanate silanes, Isocyanate silanes coupling agents-Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 5587-61-1 | TCI AMERICA [tcichemicals.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. lakeland.com [lakeland.com]

- 6. triisocyanato-methyl-silane | CAS#:5587-61-1 | Chemsrc [chemsrc.com]

- 7. EP0066232B1 - Process for the preparation of silyl isocyanates - Google Patents [patents.google.com]

- 8. triisocyanato-methyl-silane | 5587-61-1 [chemicalbook.com]

- 9. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Triisocyanato(methyl)silane with Protic Solvents

Executive Summary

Triisocyanato(methyl)silane, CH₃Si(NCO)₃, is a highly reactive, bifunctional molecule of significant interest in materials science, surface chemistry, and advanced polymer synthesis. Its unique structure, combining a central silicon atom with three reactive isocyanate groups, allows it to act as a potent crosslinking agent and adhesion promoter. This guide provides a detailed examination of the reactivity of this compound with common protic solvents, including water, alcohols, and amines. We will explore the underlying reaction mechanisms, kinetic considerations, and the nature of the resulting products. Furthermore, this document furnishes detailed experimental protocols for monitoring these reactions using spectroscopic techniques, grounded in the principles of scientific integrity and safety.

Introduction to this compound

This compound (CAS No. 5587-61-1) is a colorless, moisture-sensitive liquid that serves as a critical building block in various chemical applications.[1][2] Its utility stems from the dual reactivity imparted by its functional groups: the silicon center and the isocyanate moieties. The isocyanate (-N=C=O) group is a powerful electrophile, readily reacting with nucleophiles, while the Si-NCO bonds are susceptible to solvolysis, enabling the formation of stable siloxane networks.[3] This dual nature makes it an excellent coupling agent for bonding organic polymers to inorganic substrates and for the synthesis of advanced silicone and polyurethane hybrid materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5587-61-1 | [1][2][4] |

| Molecular Formula | C₄H₃N₃O₃Si | [1][2][4] |

| Molecular Weight | 169.17 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [2] |

| Melting Point | 3 °C | [1][2] |

| Boiling Point | 171 °C | [1][4] |

| Key Hazards | Moisture & Heat Sensitive, Flammable, Toxic | [5][6] |

Core Reactivity with Protic Solvents

The reaction of this compound with a generic protic solvent (H-X, where X = -OH, -OR, -NHR) involves two primary sites of attack: the electrophilic carbon atom of the isocyanate group and the silicon atom itself. The high reactivity of the isocyanate group makes these compounds versatile but also necessitates careful handling under anhydrous conditions to prevent premature reaction.[3][7]

2.1 Reactivity of the Isocyanate Group

The carbon atom in the -N=C=O group is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophilic attack. The general order of reactivity for common protic nucleophiles is:

Amines > Alcohols > Water [8]

This trend is governed by the nucleophilicity of the attacking species. Primary and secondary amines are strong nucleophiles and react very rapidly, while alcohols and water are weaker nucleophiles, resulting in slower, often catalyst-dependent, reactions.[8]

2.2 Reactivity of the Silicon Center

The Si-NCO bond is a hydrolyzable linkage. Protic solvents, particularly water, can engage in a nucleophilic substitution reaction at the silicon center. This process, known as solvolysis, results in the cleavage of the Si-N bond and the formation of a new Si-O bond, with isocyanic acid (HNCO) as the leaving group. This pathway is fundamental to the formation of siloxane networks.

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a vigorous, multi-step process that ultimately leads to the formation of a crosslinked polysilsesquioxane network. This reaction is central to its application in moisture-cured sealant and adhesive formulations.[2]

3.1 Hydrolysis and Condensation Mechanism

The overall process can be dissected into two primary stages: hydrolysis of the Si-NCO bonds and subsequent condensation of the resulting silanols.

-

Step 1: Hydrolysis. A water molecule attacks the silicon atom, leading to the stepwise displacement of the three isocyanate groups as isocyanic acid (HNCO). This converts the parent molecule into the highly unstable intermediate, methylsilanetriol (CH₃Si(OH)₃).

-

Step 2: Condensation. Methylsilanetriol molecules rapidly condense with each other, eliminating water to form stable siloxane (Si-O-Si) bonds. This polymerization process results in a three-dimensional, crosslinked polymethylsilsesquioxane gel.

-

Step 3: Isocyanic Acid Decomposition. The liberated isocyanic acid is unstable in aqueous media and hydrolyzes to form carbon dioxide and ammonia.[3]

The extreme reactivity of the intermediates, particularly methylsilanetriol, makes their isolation impossible under normal conditions; the reaction proceeds directly to the polymeric state.

Caption: Competing reaction pathways for this compound with alcohols.

Reaction with Amines

Primary and secondary amines are potent nucleophiles that react extremely rapidly and exothermically with isocyanates.

5.1 Mechanism: Urea Formation

Due to the high nucleophilicity of the amine nitrogen, the reaction overwhelmingly proceeds via attack at the isocyanate carbon to form a highly stable silyl-tris(urea) derivative. [3][9]The alternative pathway involving attack at the silicon center is kinetically much less favorable and generally not observed under standard conditions. This rapid and specific reaction is foundational to the formation of polyureas and urea-modified siloxane polymers.

Experimental Protocols & Analytical Characterization

Investigating the reactivity of this compound requires careful experimental design and the use of appropriate analytical techniques, all conducted with stringent safety measures.

6.1 Mandatory Safety Precautions

Isocyanates are toxic, potent respiratory and skin sensitizers, and suspected carcinogens. [5][6]All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including:

-

Gloves: Impervious chemical-resistant gloves (e.g., butyl rubber or laminate).

-

Eye Protection: Chemical splash goggles and a face shield.

-

Lab Coat: A chemically resistant lab coat or apron.

-

Respiratory Protection: If there is any risk of aerosol generation, an appropriate respirator (e.g., supplied-air) must be used. [5] All glassware must be oven-dried to remove adsorbed water, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature hydrolysis from ambient moisture.

6.2 Protocol: Monitoring Hydrolysis by In Situ FTIR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is an ideal method for tracking the kinetics of these reactions in real time. The disappearance of the characteristic isocyanate peak provides a direct measure of reactant consumption.

Objective: To monitor the rate of reaction between this compound and a protic solvent (e.g., an alcohol containing a controlled amount of water).

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Protic reactant (e.g., 2-Propanol)

-

Deionized water

-

Nitrogen or Argon source

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

Procedure:

-

System Setup: Assemble a dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer and the in situ FTIR-ATR probe.

-

Background Spectrum: Collect a background spectrum of the empty, clean, and dry ATR crystal.

-

Solvent Spectrum: Add the anhydrous solvent (e.g., 50 mL THF) to the vessel and collect a spectrum to serve as the solvent reference.

-

Reactant Addition: Add a known amount of this compound (e.g., 1 mmol) to the solvent and begin collecting spectra continuously (e.g., one spectrum every 30 seconds). Confirm the presence of the strong, sharp NCO stretching band at approximately 2270 cm⁻¹.

-

Initiate Reaction: Inject a stoichiometric amount of the protic solvent mixture (e.g., 3 mmol of 2-Propanol containing a known concentration of water) into the vessel with vigorous stirring.

-

Data Collection: Continue collecting spectra until the NCO peak at 2270 cm⁻¹ has completely disappeared.

-

Data Analysis: Plot the absorbance (or integrated area) of the NCO peak as a function of time. This decay curve can be used to determine the reaction order and calculate the rate constant. [10][11][12]Simultaneously, monitor the growth of product-related peaks, such as the broad O-H stretch of silanols (~3200-3600 cm⁻¹) or the C=O stretch of urethanes (~1700 cm⁻¹). [8][13]

Caption: Experimental workflow for kinetic analysis using in situ FTIR spectroscopy.

6.3 Product Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of the final reaction products.

-

¹H NMR: Can be used to observe the disappearance of reactant protons and the appearance of new signals, such as the N-H proton of a urethane or urea, or the change in the chemical shift of the methyl (CH₃) protons as the chemical environment around the silicon atom changes. [14][15]* ¹³C NMR: Useful for identifying the carbonyl carbons in urethane (~155-160 ppm) or urea (~160-165 ppm) products.

-

²⁹Si NMR: This is the most powerful technique for studying the silicon center. The chemical shift of the silicon nucleus is highly sensitive to its substituents. One can clearly distinguish the starting this compound from intermediate silanols and the various T-structures (T¹, T², T³) in the final condensed polysilsesquioxane network. [16]

Conclusion

This compound is a uniquely versatile reagent whose reactivity is governed by the interplay between its isocyanate functionalities and the silicon center. Its reactions with protic solvents are rapid and multifaceted. With water, it undergoes a comprehensive hydrolysis-condensation cascade to form stable polymethylsilsesquioxane networks. With alcohols and amines, it engages in competitive reactions, with the nucleophilic addition to the isocyanate group to form urethanes and ureas being the predominant and synthetically valuable pathway. A thorough understanding of these reaction mechanisms, coupled with robust analytical monitoring and stringent safety protocols, is essential for harnessing the full potential of this powerful crosslinking agent in the development of novel materials and technologies.

References

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI. [Link]

- Xnxz xnx xnx. (1965).

-

Silicon Tetraisocyanate and Methylsilicon Isocyanates. (2025). ResearchGate. [Link]

-

Recent Advances in Organosilicon Chemistry. (n.d.). SCI. [Link]

-

Isocyanate. (n.d.). Wikipedia. [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (1998). SpringerLink. [Link]

-

Reactions of CO2 with Amines. (n.d.). University of Porto Institutional Repository. [Link]

-

Hydrolysis Mechanism. (2019). YouTube. [Link]

-

Condensation reaction between methanol and silanols used in the Karl Fischer titration. (n.d.). ResearchGate. [Link]

-

Methyltrimethoxysilane. (n.d.). Wikipedia. [Link]

-

Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]

-

Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (n.d.). PMC - NIH. [Link]

-

Diagram of possible reactions of isocyanates. (n.d.). ResearchGate. [Link]

-

FTIR spectra of the reaction products in three solvents. (n.d.). ResearchGate. [Link]

-

Production process of dealcoholization silane crosslinker. (2025). SANFAN Chemical. [Link]

- Trimethoxysilane preparation via the methanol-silicon reaction with recycle. (n.d.).

-

Chemical Kinetics - Reaction Rates. (2020). YouTube. [Link]

-

FTIR Studies of CH3OH On Porous Silicon. (1994). DTIC. [Link]

-

Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. (n.d.). MDPI. [Link]

-

NMR Study of the Hydrolysis and Oligomerization of Alkyltrichlorosilanes. (n.d.). UWA Profiles and Research Repository. [Link]

-

Catalyzed direct reaction of methanol with silicon. (2012). Scientific Spectator. [Link]

-

The FTIR spectra of 3-mercaptopropyltrimethoxysilane. (n.d.). ResearchGate. [Link]

-

Chemical Kinetics: 2nd Order and 0th Order Reaction Rate Laws. (2024). YouTube. [Link]

-

FTIR spectra of 3 nm freshly etched hydride-terminated SiNCs. (n.d.). ResearchGate. [Link]

-

NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. (2025). ResearchGate. [Link]

-

The preparation and properties of silyl isocyanate. (1962). Sci-Hub. [Link]

-

Ammonia-catalyzed hydrolysis kinetics of mixture of tetraethoxysilane with methyltriethoxysilane by 29Si NMR. (2025). ResearchGate. [Link]

-

Reaction of OH with Aliphatic and Aromatic Isocyanates. (2023). ResearchGate. [Link]

-

A Model for Reaction Kinetics of Main and Side Reactions during Industrial Production of Trioxane. (2018). ResearchGate. [Link]

-

FTIR spectra of gases evolved from (a) CH3NH3Cl and (b) CH3NH3I. (n.d.). ResearchGate. [Link]

Sources

- 1. triisocyanato-methyl-silane | 5587-61-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. 5587-61-1 CAS MSDS (triisocyanato-methyl-silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 5587-61-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. researchgate.net [researchgate.net]

Theoretical Exploration of Triisocyanato(methyl)silane Reaction Mechanisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisocyanato(methyl)silane [CH₃Si(NCO)₃] is a molecule of significant interest owing to its trifunctional nature, combining the reactivity of a silane center with three isocyanate groups. This unique structure suggests its potential as a versatile crosslinking agent, a precursor for novel inorganic-organic hybrid materials, and a building block in synthetic chemistry. Understanding the intricate reaction mechanisms of this compound at a molecular level is paramount for controlling its reactivity, designing new applications, and ensuring its safe handling.

This technical guide provides a comprehensive theoretical framework for investigating the reaction mechanisms of this compound. As a Senior Application Scientist, the focus here is not merely on presenting protocols but on elucidating the rationale behind the theoretical approaches and interpreting the anticipated outcomes. This guide will delve into the primary reaction pathways—hydrolysis, reaction with nucleophiles, and thermal decomposition—and detail the computational methodologies best suited for their study.

I. Fundamental Reactivity: An Overview of the Si-NCO Moiety

The reactivity of this compound is governed by the interplay between the central silicon atom and the three isocyanate (-N=C=O) groups. The silicon atom, being less electronegative than nitrogen and oxygen, is electrophilic and susceptible to nucleophilic attack. The isocyanate group, with its electrophilic carbon atom, is highly reactive towards nucleophiles. The Si-N bond is also a key player, and its stability and reactivity are influenced by the substituents on both the silicon and nitrogen atoms.

Theoretical studies on related silicon-nitrogen compounds have shown that reactions can proceed via various mechanisms, including nucleophilic substitution and radical chain reactions.[1] The specific pathway is often dictated by the reaction conditions and the nature of the reacting species.

II. Key Reaction Mechanisms and Theoretical Approaches

A. Hydrolysis: The Gateway to Silanols and Siloxanes

The reaction of this compound with water is a critical process, leading to the formation of silanols and subsequently, through condensation, to polysiloxane networks. This process is analogous to the well-studied hydrolysis of alkoxysilanes, such as methyltrimethoxysilane (MTMS).[2][3]

Proposed Mechanism:

The hydrolysis is anticipated to proceed in a stepwise manner, with the sequential replacement of isocyanate groups by hydroxyl groups. The initial step involves the nucleophilic attack of a water molecule on the silicon atom, likely forming a pentacoordinate intermediate.[4] This is followed by the elimination of isocyanic acid (HNCO), which itself can undergo further reactions.

Computational Protocol for Studying Hydrolysis:

-

Model System: A single molecule of this compound and a cluster of water molecules to simulate the aqueous environment.

-

Quantum Chemical Method: Density Functional Theory (DFT) is a robust choice for balancing accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide reliable results for similar systems.[5] For higher accuracy, especially in transition state determination, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on DFT-optimized geometries.[5]

-

Solvation Model: To account for the bulk solvent effects of water, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, should be incorporated.[5]

-

Workflow:

-

Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and products.

-

Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. This analysis also provides the zero-point vibrational energy (ZPVE) corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactant and product, an IRC calculation should be performed.

-

Energy Profile Construction: Construct a potential energy surface diagram to visualize the reaction pathway and determine the activation energies and reaction enthalpies.

-

Expected Outcomes and Interpretation:

The calculations are expected to reveal the activation barriers for each hydrolysis step. It is plausible that the first hydrolysis step will have the lowest activation energy, with subsequent steps being slightly higher due to electronic effects from the newly formed hydroxyl groups. The stability of the intermediate silanols and the energetics of the condensation reactions to form Si-O-Si linkages can also be elucidated.

Data Presentation: Hydrolysis Reaction Energetics

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| First Hydrolysis | CH₃Si(NCO)₃ + H₂O | TS1 | CH₃Si(NCO)₂(OH) + HNCO | Calculated Value | Calculated Value |

| Second Hydrolysis | CH₃Si(NCO)₂(OH) + H₂O | TS2 | CH₃Si(NCO)(OH)₂ + HNCO | Calculated Value | Calculated Value |

| Third Hydrolysis | CH₃Si(NCO)(OH)₂ + H₂O | TS3 | CH₃Si(OH)₃ + HNCO | Calculated Value | Calculated Value |

| Initial Condensation (Water Elimination) | 2 CH₃Si(NCO)₂(OH) | TS4 | (NCO)₂(CH₃)Si-O-Si(CH₃)(NCO)₂ + H₂O | Calculated Value | Calculated Value |

| Initial Condensation (HNCO Elimination) | CH₃Si(NCO)₂(OH) + CH₃Si(NCO)₃ | TS5 | (NCO)₂(CH₃)Si-O-Si(CH₃)(NCO)₂ + HNCO | Calculated Value | Calculated Value |

Note: The values in this table are placeholders for the results that would be obtained from the computational study.

Visualization: Hydrolysis and Condensation Workflow

Caption: Workflow for the theoretical study of this compound hydrolysis and condensation.

B. Reaction with Nucleophiles: Exploring Crosslinking Potential

The electrophilic nature of both the silicon and the isocyanate carbon atoms makes this compound highly susceptible to reactions with various nucleophiles, such as alcohols and amines. These reactions are fundamental to its application as a crosslinking agent.

Proposed Mechanism with Alcohols:

The reaction with an alcohol (ROH) can proceed via two main pathways:

-

Attack at Silicon: The alcohol oxygen attacks the silicon atom, leading to the substitution of an isocyanate group and the formation of an alkoxysilane and isocyanic acid.

-

Attack at Isocyanate Carbon: The alcohol oxygen attacks the electrophilic carbon of the isocyanate group, forming a urethane linkage. This is a well-established reaction for isocyanates.

Computational Protocol for Studying Nucleophilic Reactions:

The computational protocol is similar to that for hydrolysis, with the reacting water molecule replaced by the nucleophile of interest (e.g., methanol, ethanol, or a simple amine like methylamine).

Expected Outcomes and Interpretation:

By comparing the activation barriers for the attack at silicon versus the attack at the isocyanate carbon, the preferred reaction pathway can be determined. It is generally expected that the reaction at the highly reactive isocyanate group to form a urethane will be kinetically favored.[6] The calculations can also provide insights into the catalytic effects of other molecules, such as a second alcohol molecule acting as a proton shuttle.[6]

Visualization: Nucleophilic Attack Pathways

Caption: Competing pathways for the reaction of this compound with an alcohol.

C. Thermal Decomposition: Understanding Stability and Degradation

The thermal stability of this compound is a crucial parameter for its storage and application at elevated temperatures. Understanding its decomposition pathways is essential for predicting its lifetime and potential hazards.

Proposed Decomposition Mechanisms:

Based on studies of other silanes and isocyanates, several thermal decomposition pathways can be postulated:[2][7]

-

Elimination of Isocyanic Acid: Similar to the hydrolysis reaction, but initiated by heat, leading to the formation of unsaturated silicon species.

-

Radical Mechanisms: Homolytic cleavage of the Si-C or Si-N bonds to generate radical intermediates, which can then initiate chain reactions.

-

Rearrangement Reactions: Intramolecular rearrangements, such as the Curtius-like rearrangement observed in other isocyanates, could potentially occur.[8]

Computational Protocol for Studying Thermal Decomposition:

-

Methodology: Ab initio molecular dynamics (AIMD) simulations are a powerful tool for exploring the complex potential energy surfaces of thermal decomposition reactions.[9][10] This method allows for the simulation of molecular motion at high temperatures and can reveal unexpected reaction pathways.

-

Quantum Chemical Method: A DFT functional suitable for dynamics, such as PBE or BLYP, with a computationally efficient basis set like a double-zeta quality basis set, is often used.

-

Simulation Parameters: Simulations should be run at various temperatures to determine the onset of decomposition and identify the primary decomposition products.

-

Static Calculations: Once potential pathways are identified from AIMD, the transition states and intermediates can be optimized using the static DFT methods described previously to obtain accurate energetic information.

Expected Outcomes and Interpretation:

AIMD simulations will provide a dynamic picture of the decomposition process, revealing the initial bond-breaking events and the subsequent reactions of the fragments. The primary decomposition products can be identified, and their relative stabilities can be assessed. By combining AIMD with static DFT calculations, a comprehensive understanding of the thermal decomposition mechanism can be achieved.

Data Presentation: Potential Thermal Decomposition Products

| Initial Reactant | Primary Decomposition Pathway | Key Intermediates | Final Products |

| CH₃Si(NCO)₃ | HNCO Elimination | CH₂=Si(NCO)₂ | Oligomers, Si-C-N containing materials |

| CH₃Si(NCO)₃ | Si-C Bond Cleavage (Radical) | •CH₃ + •Si(NCO)₃ | Methane, Ethane, Silicon Nitride precursors |

| CH₃Si(NCO)₃ | Si-N Bond Cleavage (Radical) | CH₃Si(NCO)₂• + •NCO | Crosslinked polymers, CO, N₂ |

Note: This table presents hypothetical outcomes based on the general chemistry of related compounds.

III. Conclusion and Future Directions

The theoretical study of this compound reaction mechanisms offers a powerful avenue for understanding and predicting its chemical behavior. By employing a combination of static DFT calculations and ab initio molecular dynamics, researchers can gain detailed insights into its hydrolysis, reactions with nucleophiles, and thermal decomposition. This knowledge is invaluable for the rational design of new materials, the optimization of reaction conditions, and the safe implementation of this versatile molecule in various technological applications.

Future theoretical work should focus on modeling the reactions of this compound with more complex nucleophiles and on surfaces to simulate its role as a coupling agent. Furthermore, the investigation of its excited-state properties could open up new avenues in photochemistry and materials science.

IV. References

-

Reactions in silicon-nitrogen plasma. Physical Chemistry Chemical Physics, 2017. [URL not available][1]

-

Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 2001.[11]

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI, 2020.[7]

-

Theoretical Studies of the Mechanism for the Synthesis of Silsesquioxanes. 1. Hydrolysis and Initial Condensation. Journal of the American Chemical Society, 1998. [URL not available]

-

Gas phase kinetic and quantum chemical studies of the reactions of silylene with the methylsilanes. Absolute rate constants, temperature dependences, RRKM modelling and potential energy surfaces. RSC Publishing, 2000. [URL not available][12]

-

Theoretical study on the interactions between cellulose and different methyltriethoxysilane hydrolysis products. BioResources, 2022.[11]

-

The mechanism for the MTMS (methyltrimethoxysilane) reactions with the available functional groups. ResearchGate, 2022.[3]

-

Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate, 2011.[13]

-

Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. hydrophobe.org, 2007.[14]

-

Unlocking the Power of Methyltrimethoxysilane: methyltrimethoxysilane hydrolysis. Guidechem, 2024.[2]

-

Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI, 2019. [URL not available]

-

From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv, 2024.[8]

-

Ab initio neural network MD simulation of thermal decomposition of a high energy material CL-20/TNT. RSC Publishing, 2021.[9]

-

Density functional theory study on the mechanism of hydrolysis reaction for methyltrichlorosilane. SciSpace, 2008.[15]

-

A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. PubMed, 2016.[16]

-

Unimolecular decomposition of methyltrichlorosilane. RRKM calculations. SciSpace, 1996.[17]

-

Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. MDPI, 2022.[8]

-

Silanes and Other Coupling Agents. Springer, 2000.[2]

-

Silane Coupling Agents. ResearchGate, 2015.[3]

-

Review of theoretical studies on silane coupling agents. URL not available

-

Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate, 2017.[18]

-

The isocyanide SN2 reaction. PubMed, 2023.[19]

-

Synthetic and computational investigation of neighboring group participation by a nucleophilic disulfide bond. Organic & Biomolecular Chemistry (RSC Publishing), 2015.[6]

-

A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts. Organic & Biomolecular Chemistry (RSC Publishing), 2014.[20]

-

Theoretical Study of C 2 H 5 + NCO Reaction: Mechanism and Kinetics. ResearchGate, 2018.[5]

-

Silsesquioxanes: Recent Advancement and Novel Applications. ResearchGate, 2020.[21]

-

Polyhedral Oligomeric Silsesquioxanes with Controlled Structure: Formation and Application in New Si-Based Polymer Systems. ResearchGate, 2009.[19]

-

Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions. PubMed Central, 2022.[22]

-

Ab Initio Calculations of Thermal Decomposition Mechanism of LiPF6-Based Electrolytes for Lithium-Ion Batteries. ResearchGate, 2013.[23]

-

Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. PubMed Central, 2020.[24]

-

Study on the surface properties and thermal stability of polysiloxane-based polyurethane elastomers with aliphatic and aromatic diisocyanate structures. ResearchGate, 2021.[25]

-

Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI, 2023.[10]

-

Thermal degradation of non-isocyanate polyurethanes. Springer, 2021.[26]

-

Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes. ResearchGate, 2020.[23]

-

Anharmonic Vibrational Raman Optical Activity of Methyloxirane: Theory and Experiment Pushed to the Limits. Scuola Normale Superiore, 2022.[27]

-

Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SciRP.org, 2014.[28]

-

An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by. ResearchGate, 2023.[29]

Sources

- 1. scispace.com [scispace.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical studies of structure, function and reactivity of molecules— A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and computational investigation of neighboring group participation by a nucleophilic disulfide bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Ab initio neural network MD simulation of thermal decomposition of a high energy material CL-20/TNT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Ab Initio Neural Network MD Simulation of Thermal Decomposition of High Energy Material CL-20/TNT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions in silicon–nitrogen plasma - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Reminiscing on silane coupling agents | Semantic Scholar [semanticscholar.org]

- 13. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. hydrophobe.org [hydrophobe.org]

- 19. researchgate.net [researchgate.net]

- 20. A computational study of the activation of allenoates by Lewis bases and the reactivity of intermediate adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. ricerca.sns.it [ricerca.sns.it]

- 28. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 29. researchgate.net [researchgate.net]

spectroscopic data for Triisocyanato(methyl)silane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Triisocyanato(methyl)silane

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic data for this compound (CH₃Si(NCO)₃), a versatile and highly reactive organosilicon compound. As a key precursor in materials science, its precise structural confirmation is paramount. This document synthesizes available data with field-proven insights to offer a comprehensive resource for researchers, scientists, and professionals in chemical synthesis and drug development.

This compound, also known as methylsilyl triisocyanate, is a colorless liquid with the chemical formula C₄H₃N₃O₃Si and a molecular weight of 169.17 g/mol . Its utility stems from the three highly reactive isocyanate (-NCO) groups attached to a central silicon atom, making it an effective crosslinking agent and a precursor for silicon-based polymers and materials. The central silicon atom is bonded to a methyl group and three nitrogen atoms of the isocyanate moieties. Understanding its spectroscopic signature is essential for quality control, reaction monitoring, and structural elucidation of its derivatives.

Below is a diagram of the molecular structure.

A Comprehensive Technical Guide to the Safe Handling of Triisocyanato(methyl)silane for Research and Development Professionals

Introduction: Triisocyanato(methyl)silane (CAS RN: 5587-61-1) is a highly reactive organosilicon compound featuring a central silicon atom bonded to a methyl group and three isocyanate (-N=C=O) functional groups. Its utility in advanced materials science and chemical synthesis, particularly as a potent crosslinking agent and adhesion promoter in polyurethane and silicone polymer systems, is significant.[1] The very reactivity that makes it valuable, however, also renders it a considerable occupational hazard. The isocyanate groups are susceptible to reaction with nucleophiles, most notably water, and pose significant health risks upon exposure.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a standard template to provide a causality-driven framework for the safe handling of this compound. The protocols herein are designed as self-validating systems, emphasizing a deep understanding of the chemical's nature to foster a proactive safety culture.

Section 1: Hazard Identification and Risk Profile

A foundational understanding of the intrinsic hazards of this compound is non-negotiable for its safe use. The risk profile is dictated by its unique combination of physical flammability, high chemical reactivity, and specific isocyanate-driven toxicity.

1.1: Chemical and Physical Properties

The compound is a colorless, moisture-sensitive liquid.[1][4] Its key physical properties are summarized below, which inform storage and handling requirements. For instance, the low melting point indicates it will be liquid at standard laboratory temperatures, while its flash point necessitates strict control of ignition sources.

| Property | Value | Source(s) |

| CAS Number | 5587-61-1 | |

| Molecular Formula | C₄H₃N₃O₃Si | [5] |

| Molecular Weight | 169.17 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Melting Point | 3 °C | [4][6][7] |

| Boiling Point | 171 °C | [4][6][7] |

| Flash Point | 60 °C | [4] |

| Specific Gravity | ~1.27 (20/20) | [4] |

1.2: Health Hazard Profile

This compound is classified as acutely toxic and a severe irritant. The primary health risks are associated with the isocyanate groups.

-

Acute Toxicity: The substance is toxic if swallowed or inhaled.[5][4] Inhalation can lead to severe respiratory irritation, chest discomfort, and shortness of breath.[2][8]

-

Irritation: It causes serious eye irritation and skin irritation upon direct contact.[5][4] Symptoms of skin contact may include reddening, itching, and rash.[8]

-

Sensitization: This is the most insidious health hazard of isocyanates. Initial or repeated exposure, even at low concentrations, can lead to respiratory and skin sensitization.[2][9] Once sensitized, an individual may experience severe asthma-like attacks upon subsequent exposure to even minute concentrations, well below established occupational exposure limits.[8][9] Individuals with a history of asthma should not work in areas with potential isocyanate exposure.[2]

1.3: Physicochemical Hazards

-

Flammability: this compound is a flammable liquid and vapor.[5][4] Its vapor can form explosive mixtures with air, particularly with heating.

-

Reactivity and Incompatibility:

-

Moisture Sensitivity: It is highly sensitive to moisture and reacts with water to form predominantly insoluble, inert polyureas and carbon dioxide gas.[1][3] This reaction can lead to a dangerous pressure buildup in sealed containers.

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or violent reactions.[10]

-

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

The cornerstone of a robust safety program is the hierarchy of controls, which prioritizes the most effective measures. This systematic approach minimizes reliance on human behavior and personal protective equipment, which are considered the last lines of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1: Elimination & Substitution

The most effective control is to eliminate the use of this compound if possible. If not, a thorough evaluation of scientific literature and chemical supplier catalogs should be conducted to determine if a less hazardous substitute can achieve the desired scientific outcome.[2]

2.2: Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the operator from the chemical hazard.

-

Ventilation: All handling of this compound must be performed in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). For highly sensitive operations or transfers of larger quantities, a glove box under an inert atmosphere is the preferred engineering control.[5]

-

Process Isolation: Whenever feasible, use a closed system for transferring the liquid to minimize the generation of vapors or aerosols.[5]

-

Safety Equipment: Ensure that a certified and tested safety shower and eyewash station are immediately accessible within a 10-second travel distance from the work area.[5][11]

2.3: Administrative Controls (Procedural Safeguards)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled with appropriate warning signs.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Health Surveillance: A health surveillance program is critical for personnel working with isocyanates.[12] This should include baseline and periodic lung function testing and skin checks for dermatitis.[13] Any persistent respiratory or skin symptoms must be reported immediately.[2]

2.4: Personal Protective Equipment (PPE) (Last Line of Defense)

PPE does not eliminate the hazard; it provides a physical barrier. Its effectiveness depends entirely on proper selection, fit, and consistent use.[8]

| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |

| Weighing/Transfer (<10 mL) | Air-purifying respirator with organic vapor/acid gas cartridge | Nitrile or neoprene gloves (double-gloved) | Chemical splash goggles and face shield | Flame-resistant lab coat |

| Reaction Setup/Workup | Air-purifying respirator with organic vapor/acid gas cartridge | Nitrile or neoprene gloves (double-gloved) | Chemical splash goggles and face shield | Flame-resistant lab coat |

| Large Scale (>10 mL) or Spill Cleanup | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Heavy-duty neoprene or butyl rubber gloves | Chemical splash goggles and face shield | Impervious chemical-resistant apron or suit over flame-resistant clothing |

Section 3: Standard Operating Protocols

Adherence to validated protocols is essential for mitigating risk. The following workflows provide a framework that should be adapted to specific experimental needs.

3.1: Storage and Inspection Protocol

-

Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

-

Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

-

Storage: Store the container in a designated, locked, and ventilated cabinet or refrigerator rated for flammable materials.[4][10] The recommended storage temperature is refrigerated (0-10°C).[4]

-

Inert Atmosphere: The container must be kept tightly closed under an inert gas (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4][10]

-

Segregation: Store away from incompatible materials, particularly water, acids, bases, alcohols, and oxidizers.[10]

3.2: Handling and Use Protocol (Small Scale Reaction)

-

Preparation: Don all required PPE as specified in Section 2.4. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Inerting: Assemble and flame-dry all glassware. Purge the reaction apparatus with an inert gas.

-

Transfer: Using a gas-tight syringe, carefully draw the required volume of this compound. Ensure the container is kept under positive inert gas pressure during the transfer.

-

Addition: Add the reagent dropwise to the cooled, stirring reaction mixture. Maintain the inert atmosphere throughout the reaction.

-

Quenching: Upon completion, the reaction must be quenched safely. A common method is the slow, dropwise addition of the reaction mixture to a separate flask containing a stirred, cooled alcohol (e.g., isopropanol) to safely react with any unconsumed isocyanate.

-

Decontamination: Rinse the syringe and any contaminated glassware with an alcohol before removing them from the fume hood.

3.3: Waste Disposal Protocol

-

Deactivation: Excess this compound must be deactivated before disposal. Slowly and cautiously add the excess reagent to a large volume of a deactivating solution (e.g., 5% sodium carbonate, 95% water, with a small amount of detergent to aid mixing) with stirring in a fume hood. Be prepared for gas evolution (CO₂).

-

Collection: Collect all deactivated liquid waste and contaminated solid waste (gloves, absorbent pads) in a properly labeled, sealed hazardous waste container.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be trained on these procedures.

Caption: A decision-making workflow for responding to spills and personal exposures.

4.1: Chemical Spill Response

-

Small Spill (inside a chemical fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE (Section 2.4), cover the spill with a dry, inert absorbent material such as sand or vermiculite.[5] Do NOT use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools into a designated hazardous waste container.[5][4]

-

Decontaminate the area with a deactivating solution.

-

-

Large Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm to initiate a building evacuation.

-

Contact your institution's emergency response team (e.g., EHS) and provide details of the spill.

-

Do not re-enter the area until cleared by emergency personnel.

-

4.2: Personal Exposure First Aid

-

Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance.[5][4]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][4] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[5][4]

4.3: Fire Response

-

In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a direct stream of water as it will react with the material.

-

If a fire is small and can be extinguished without undue risk, use the appropriate fire extinguisher.

-

For larger fires or if you are unsure, evacuate the area and activate the fire alarm.

Section 5: Occupational Exposure Limits and Health Monitoring

While a specific Occupational Exposure Limit (OEL) for this compound is not widely established, the limits for isocyanates in general must be strictly followed as a conservative measure.

| Jurisdiction / Organization | 8-Hour Time-Weighted Average (TWA) | 15-Minute Short-Term Exposure Limit (STEL) | Notes |

| United Kingdom (HSE) | 0.02 mg/m³ | 0.07 mg/m³ | Applies to all isocyanates (as -NCO).[13][14] |

| USA (OSHA) | 0.02 ppm (ceiling) | - | Ceiling limit should not be exceeded at any time.[9][14] |

| Australia (Safe Work) | 0.02 mg/m³ | 0.07 mg/m³ | For isocyanates, n.o.s.[12] |

Health Monitoring: As mandated by regulations in many jurisdictions for isocyanate work, a health monitoring program must be in place.[12] This involves:

-

Pre-employment and periodic medical examinations focusing on respiratory and dermal health.

-

Annual lung function tests (spirometry).[13]

-

Worker training on recognizing symptoms of sensitization.

-

Biological monitoring for isocyanates in urine can be used as an additional precautionary measure to verify the effectiveness of controls.[2][13]

References

-

Health and Safety Authority. (n.d.). Isocyanates. Retrieved from [Link]

-

Sysco Environmental. (n.d.). Are there any health and safety limits for isocyanates exposure? Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

SATRA. (n.d.). Isocyanates in the workplace. Retrieved from [Link]

-

Cura Terrae OH & Emissions Testing. (2024). Isocyanate exposure in the workplace. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: METHYLTRIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link]

-

Air Products. (n.d.). Product: Silane. Retrieved from [Link]

-

Chemsrc. (n.d.). triisocyanato-methyl-silane | CAS#:5587-61-1. Retrieved from [Link]

-

SIAD S.p.A. (2023). Safety Data Sheet: Silane. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Standard Operating Procedure for: Silane. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Emergency Response. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28838, Methyltris(trimethylsiloxy)silane. Retrieved from [Link]

-

Airgas. (2023). Safety Data Sheet: Silane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H3N3O3Si). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399, Trichloromethylsilane. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. hsa.ie [hsa.ie]

- 3. Emergency Response - American Chemistry Council [americanchemistry.com]

- 4. This compound | 5587-61-1 | TCI AMERICA [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 5587-61-1 CAS MSDS (triisocyanato-methyl-silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. triisocyanato-methyl-silane | 5587-61-1 [chemicalbook.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. Isocyanates in the workplace [satra.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 13. envirocare.org [envirocare.org]

- 14. Are there any health and safety limits for isocyanates exposure? [sysco-env.co.uk]

solubility of Triisocyanato(methyl)silane in organic solvents

An In-Depth Technical Guide to the Solubility of Triisocyanato(methyl)silane for Advanced Research and Development

Executive Summary

This compound, a highly reactive organosilane compound, is pivotal in advanced materials science, serving as a potent crosslinking agent and adhesion promoter. Its efficacy is intrinsically linked to its behavior in solution, which is governed not only by physical dissolution but also by its pronounced chemical reactivity. This guide provides a comprehensive technical overview of the solubility of this compound, delineating the critical distinction between true solubility in inert aprotic solvents and rapid decomposition in protic media. We present a detailed analysis of its solubility across various organic solvent classes, a robust experimental protocol for solubility determination, and critical safety considerations for its handling. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their applications.

Introduction to this compound

This compound (CAS No. 34045-33-1), also known as Methylsilyl triisocyanate or SIM, is a unique organofunctional silane featuring a central silicon atom bonded to a methyl group and three highly reactive isocyanate (-NCO) groups. This structure imparts a dual nature to the molecule: the silane component provides a mechanism for bonding to inorganic substrates, while the isocyanate groups are readily available for reactions with organic polymers containing active hydrogen atoms (e.g., hydroxyl, amino, or carboxyl groups). This dual reactivity makes it an indispensable component in the formulation of high-performance adhesives, sealants, coatings, and as a surface modifier for fillers and nanoparticles.

The successful application of this compound is critically dependent on its behavior in solvents, which are often required to control viscosity, facilitate uniform application, and manage reaction kinetics. However, the very reactivity that makes it so useful also presents significant challenges, as it can readily react with many common solvents.

Physicochemical Properties and Reactivity

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility and reactivity.

| Property | Value | Source |

| Chemical Formula | CH3Si(NCO)3 | |

| Molecular Weight | 169.17 g/mol | |

| Appearance | Colorless to yellowish liquid | |

| Boiling Point | 154-156 °C | |

| Density | 1.25 g/cm³ |

The dominant chemical feature of this compound is the electrophilic carbon atom in the isocyanate group. This site is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms.

Reaction with Protic Solvents: this compound is not truly soluble in protic solvents such as water, alcohols, and primary or secondary amines; instead, it undergoes a rapid and often exothermic reaction. The most critical of these is the reaction with moisture (water), which leads to the formation of an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide gas. The resulting amine can then react with another isocyanate group, leading to the formation of urea linkages and eventual polymerization and gelation of the material. This moisture sensitivity necessitates handling the compound under strictly anhydrous conditions.

Caption: Dissolution vs. Reactivity of this compound.

Solubility Profile in Organic Solvents

The selection of an appropriate solvent is critical for formulating stable solutions of this compound. The guiding principle is to use inert, aprotic solvents that do not contain active hydrogen atoms.

3.1 Recommended Solvent Classes

-

Aromatic Hydrocarbons: Toluene and xylene are excellent solvents for this compound, offering good solvency power while being inert to the isocyanate groups.

-

Aliphatic Hydrocarbons: Solvents like hexane and heptane can be used, although the solubility might be lower compared to aromatic hydrocarbons.

-

Ethers: Anhydrous diethyl ether, tetrahydrofuran (THF), and dioxane are generally suitable, provided they are free of peroxides and water.

-

Ketones: Acetone and methyl ethyl ketone (MEK) can dissolve the compound, but their use requires caution. While they are aprotic, they can contain trace amounts of water from aldol condensation reactions, which can compromise the long-term stability of the solution.

-

Esters: Ethyl acetate and butyl acetate are effective solvents, offering a good balance of solvency and inertness.

-

Chlorinated Solvents: Dichloromethane and chloroform are suitable, but their use is often restricted due to health and environmental concerns.

3.2 Summary of Solubility

The following table summarizes the solubility behavior of this compound in various organic solvents. This information is synthesized from chemical safety and supplier data sheets, which typically provide qualitative assessments.

| Solvent Class | Examples | Solubility/Reactivity | Rationale & Key Considerations |

| Protic Solvents | Water, Methanol, Ethanol | Reacts Violently | Contains active hydroxyl (-OH) groups that readily react with isocyanates, leading to decomposition and polymerization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Inert, aprotic nature prevents chemical reaction. Good solvency for nonpolar to moderately polar compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Aprotic and generally inert. Must be strictly anhydrous as they can absorb atmospheric moisture. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Aprotic and effective solvents. Must be of high purity and low water content. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble (with caution) | Aprotic, but potential for trace water content can lead to slow degradation over time. |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Inert and effective solvents, but subject to regulatory and safety restrictions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | Nonpolar nature results in lower solvency power compared to aromatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To ensure scientific integrity and provide a self-validating system, a detailed protocol for determining the solubility of this compound in a novel solvent is provided below. This method is based on the isothermal equilibrium technique, adapted for a highly moisture-sensitive compound.

4.1 Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvent (candidate solvent, <50 ppm water)

-

Inert gas (Nitrogen or Argon)

-

Glovebox or Schlenk line

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Gas-tight syringes

-

Centrifuge

4.2 Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Perform all manipulations within a glovebox or under a positive pressure of inert gas to strictly exclude atmospheric moisture.

-

Solvent Dispensing: Dispense a precise volume (e.g., 5.00 mL) of the anhydrous candidate solvent into several pre-weighed glass vials.

-

Analyte Addition: Add incrementally increasing, precisely weighed amounts of this compound to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath (e.g., 25 °C). Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation & Phase Separation: After equilibration, cease stirring and allow the vials to stand undisturbed for at least 12 hours. Observe for any undissolved material. If a solid or separate liquid phase is present, use a centrifuge to ensure complete separation.

-

Saturation Point Identification: The solubility is bracketed by the most concentrated solution that is clear and homogeneous and the least concentrated solution that shows evidence of an undissolved phase.

-

Quantitative Analysis (Optional): For precise determination, a sample of the clear supernatant from a saturated solution can be carefully removed and analyzed via a suitable technique (e.g., gravimetric analysis after solvent evaporation under vacuum, or spectroscopic methods) to determine the exact concentration of the solute.

Caption: Experimental workflow for determining solubility.

Safety and Handling Considerations

This compound is a hazardous substance that requires strict safety protocols.

-

Moisture Sensitivity: It reacts with water to release CO2, which can cause pressure buildup in sealed containers. All equipment must be scrupulously dried, and operations should be conducted under an inert atmosphere.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause severe irritation and allergic reactions. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Conclusion

The solubility of this compound is a nuanced subject dominated by its high reactivity. While it is readily soluble in a range of common anhydrous aprotic solvents like aromatic hydrocarbons, ethers, and esters, it is incompatible with protic solvents, with which it reacts rather than dissolves. For researchers and formulation scientists, the key to successfully using this powerful crosslinking agent lies in the meticulous selection of inert, high-purity solvents and the rigorous exclusion of moisture throughout all handling and application processes. The experimental framework provided herein offers a reliable method for validating solvent choices and determining precise solubility parameters for novel formulations.

References

-

Gelest. (n.d.). METHYLTRIISOCYANATOSILANE. Retrieved from [Link]

- Bayer MaterialScience. (n.d.). Isocyanate Chemistry. Retrieved from a general knowledge of isocyanate chemistry, often detailed in technical manuals from manufacturers like Covestro (formerly Bayer MaterialScience). A representative academic source would be: Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology. Part I: Chemistry. Interscience Publishers. (Note: A direct link to this book is not available, but the information is standard textbook knowledge in polymer chemistry).

A Comprehensive Technical Guide to Triisocyanato(methyl)silane in Advanced Materials Science

Abstract: Triisocyanato(methyl)silane (CH₃Si(NCO)₃) is a highly reactive, bifunctional molecule poised at the intersection of organosilane and isocyanate chemistries. This unique structure, featuring three potent isocyanate groups and a central silicon atom with hydrolyzable functionalities, enables it to act as a powerful covalent linker between disparate material phases. This technical guide provides an in-depth exploration of the core principles governing its reactivity and its potential applications as a crosslinking agent, adhesion promoter, and surface modifier in the development of advanced polymers, coatings, and functionalized nanomaterials. We will delve into the mechanistic underpinnings of its dual-action capabilities, present detailed experimental protocols for its practical implementation, and discuss emerging applications, including the surface engineering of biomedical devices.

Introduction to this compound

This compound, also known as Methyltriisocyanatosilane, is a colorless liquid characterized by its extreme reactivity, particularly towards nucleophiles such as water and alcohols.[1] This reactivity is the cornerstone of its utility in materials science, allowing for the formation of robust chemical bonds that significantly enhance material performance. Its molecular structure consists of a central silicon atom bonded to a methyl group and three isocyanate groups. This configuration provides a powerful platform for molecular engineering.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are critical for its handling and application. It is a moisture-sensitive compound that must be stored under inert gas to prevent premature reaction and degradation.[2]

| Property | Value | Reference(s) |

| CAS Number | 5587-61-1 | [3] |

| Molecular Formula | C₄H₃N₃O₃Si | [4] |

| Molecular Weight | 169.17 g/mol | [4] |